2-Propenoic acid, 3-phenyl-

Beschreibung

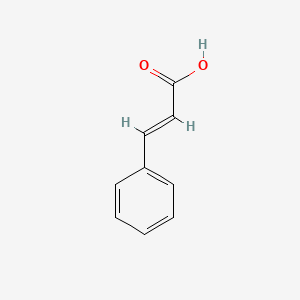

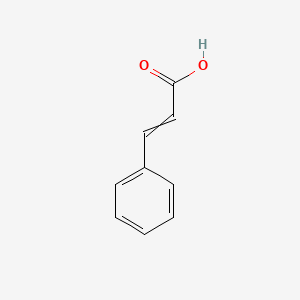

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28934-71-6, Array | |

| Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |

| Record name | 2-Propenoic acid, 3-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28934-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40110056 | |

| Record name | Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-82-9 | |

| Record name | Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propenoic acid, 3-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid, is an organic compound with the formula C₉H₈O₂.[1] It is a white crystalline substance that is slightly soluble in water but readily soluble in many organic solvents.[1] Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants, including the cinnamon tree.[2] It exists as both cis and trans isomers, with the trans isomer being the more stable and common form.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-propenoic acid, 3-phenyl-.

Chemical Structure and Identification

The structure of cinnamic acid consists of a phenyl group attached to an acrylic acid moiety. The IUPAC name for the most common isomer is (2E)-3-phenylprop-2-enoic acid.[3]

Molecular Structure:

-

2D Structure:

-

3D Conformer:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 140-10-3 (for trans-cinnamic acid)[3] |

| Molecular Formula | C₉H₈O₂[1] |

| Molecular Weight | 148.16 g/mol [3] |

| IUPAC Name | (2E)-3-phenylprop-2-enoic acid[3] |

| SMILES | C1=CC=C(C=C1)C=CC(=O)O |

| InChI | InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ |

Physicochemical Properties

The physical and chemical properties of trans-cinnamic acid are summarized in the table below.

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 133 °C | [1][2] |

| Boiling Point | 300 °C | [1][2] |

| Solubility in Water | 0.546 mg/mL | [3] |

| pKa | 4.44 | [4] |

| logP | 2.13 | [4] |

| Density | 1.2475 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 12.2 (s, 1H, COOH), 7.81 (d, J=16.0 Hz, 1H, =CH-Ph), 7.55-7.52 (m, 2H, Ar-H), 7.41-7.39 (m, 3H, Ar-H), 6.45 (d, J=16.0 Hz, 1H, =CH-COOH).[5][6]

-

¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 147.1 ( =CH-Ph), 134.1 (Ar-C), 130.7 (Ar-CH), 128.9 (Ar-CH), 128.4 (Ar-CH), 117.4 (=CH-COOH).

Infrared (IR) Spectroscopy

The IR spectrum of cinnamic acid shows characteristic absorption bands for its functional groups.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 1680-1700 | C=O stretch (carboxylic acid) |

| 1625-1640 | C=C stretch (alkene) |

| 1500-1600 | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Cinnamic acid exhibits strong UV absorbance due to its conjugated system. The λmax can vary depending on the solvent.[9][10]

-

λmax in Ethanol (B145695): ~272 nm

Experimental Protocols

Synthesis of trans-Cinnamic Acid via Perkin Reaction

This protocol describes the synthesis of trans-cinnamic acid from benzaldehyde (B42025) and acetic anhydride (B1165640).[11][12][13]

Materials:

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

10% Sodium carbonate solution

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 10.0 g of benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.

-

Heat the mixture under reflux for 5 hours at 180°C.

-

Allow the mixture to cool to room temperature.

-

Add 100 mL of 10% sodium carbonate solution to the reaction mixture to neutralize the excess acetic anhydride and convert the cinnamic acid to its sodium salt.

-

Remove any unreacted benzaldehyde by steam distillation.

-

Cool the remaining solution and acidify with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

-

Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure trans-cinnamic acid.

Workflow Diagram:

Caption: Synthesis of trans-Cinnamic Acid via Perkin Reaction.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of an organic compound.[14][15][16]

Materials:

-

Cinnamic acid

-

Test tubes

-

Spatula

-

Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Place approximately 20-30 mg of cinnamic acid into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake the test tube for 1-2 minutes.

-

Observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble.

-

Record the observations.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis spectra of the protonated and deprotonated forms of cinnamic acid.[17]

Materials:

-

Cinnamic acid

-

Buffer solutions of known pH (ranging from 3 to 6)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of cinnamic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Prepare a series of solutions by diluting the stock solution with buffer solutions of different known pH values. The final concentration of cinnamic acid in each solution should be the same.

-

Record the UV-Vis spectrum for each solution over a wavelength range of 200-400 nm.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, contributing to their biological activities.

Inhibition of NF-κB Signaling Pathway

Cinnamic acid can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[18][19] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation and survival. C[20][21][22]innamic acid derivatives have been shown to inhibit this pathway, which is a potential mechanism for their anti-cancer effects.

References

- 1. byjus.com [byjus.com]

- 2. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 3. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. is.muni.cz [is.muni.cz]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fchpt.stuba.sk [fchpt.stuba.sk]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Cinnamic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a pivotal precursor in the biosynthesis of a vast array of commercially and biologically significant compounds. Found throughout the plant kingdom, it serves as a central building block for the phenylpropanoid pathway, leading to the formation of lignans, flavonoids, stilbenes, and coumarins. These compounds are not only integral to plant physiology, contributing to defense mechanisms and structural integrity, but also possess a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth exploration of the natural sources of cinnamic acid and the intricate enzymatic pathways responsible for its synthesis. The content herein is curated to support researchers, scientists, and drug development professionals in their pursuit of harnessing the potential of this versatile molecule.

Natural Sources of Cinnamic Acid

Cinnamic acid is widely distributed in the plant kingdom, found in its free form or as various esters. The concentration of cinnamic acid can vary significantly depending on the plant species, part of the plant, and environmental conditions. Key natural sources include spices, balsams, fruits, vegetables, and other plant-derived products.

Quantitative Data on Cinnamic Acid Content

The following tables summarize the quantitative data for cinnamic acid content in various natural sources, compiled from multiple scientific studies.

Table 1: Cinnamic Acid Content in Spices and Balsams

| Natural Source | Plant Part | Cinnamic Acid Content | Reference(s) |

| Cinnamomum loureirii | Bark | 16.97 mg/g | [1] |

| Commercial Cinnamon Powder A | - | 47.60 mg/g | [1][2] |

| Commercial Cinnamon Powder B | - | 37.76 mg/g | [2] |

| Commercial Cinnamon Powder C | - | 22.87 mg/g | [1][2] |

| Cinnamomum camphora | Bark | 0.31 mg/g | [1] |

| Cinnamomum japonicum | Bark | 0.23 mg/g | [1] |

| Storax Balsam (Liquidambar orientalis) | Gum | Free: 7.03% | [3] |

| Storax Balsam (Liquidambar orientalis) | Gum | Hydrolyzed: 25.26% | [3] |

| Storax Balsam | - | 5-15% | [4][5] |

Table 2: Cinnamic Acid Content in Fruits and Vegetables

| Natural Source | Cinnamic Acid Content (µg/g fresh weight, unless otherwise noted) | Reference(s) |

| Strawberry (immature green) | up to 4.97 | [1][2] |

| Lemon (Citrus lemonum) | 0.26 | [6] |

| Beetroot (Beta vulgaris L.) Juice | 0.35 | [7] |

| Beetroot (Beta vulgaris L.) Leaves | 0.14 | [7] |

| Beetroot (Beta vulgaris L.) Stem | 9.94 | [7] |

| Potato (Solanum tuberosum) | 1.4905 µg/mL (in mutant line M-III-50 extract) | [8] |

| Broccoli (Brassica oleracea var. italica) | 7.8 (mg/100g) | [9] |

| Artichoke (Cynara cardunculus var. scolymus) Bracts | 60.2 (mg/100g) | [10] |

Table 3: Cinnamic Acid Content in Other Natural Sources

| Natural Source | Cinnamic Acid Content | Reference(s) |

| Propolis | 1% - 1.5% | [1][2] |

| Shea Butter (Vitellaria paradoxa) | Present as triterpene esters (1.3-7.5% of the butter) |

Biosynthesis of Cinnamic Acid: The Phenylpropanoid Pathway

The primary route for cinnamic acid biosynthesis in plants is the phenylpropanoid pathway, which commences with the aromatic amino acid L-phenylalanine. This pathway is a critical metabolic junction, channeling carbon from primary metabolism into the production of a diverse array of secondary metabolites.

The core reactions leading to the formation of activated cinnamic acid derivatives are catalyzed by a series of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the committed and often rate-limiting step of the phenylpropanoid pathway.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, a central intermediate that serves as a precursor for the biosynthesis of flavonoids, lignin, and other phenylpropanoids.

An alternative, less common pathway for cinnamic acid biosynthesis has been identified in some plants, which proceeds through phenylpyruvic acid and phenyllactic acid intermediates.

Phenylpropanoid Biosynthesis Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of cinnamic acid from plant materials, as well as for assaying the activity of the key enzymes involved in its biosynthesis.

Extraction and Quantification of Cinnamic Acid by HPLC

Objective: To extract and quantify the amount of cinnamic acid in a given plant sample using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Plant material (dried and finely powdered)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (analytical grade)

-

Cinnamic acid reference standard (>98% purity)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV-Vis detector

Protocol:

-

Extraction: a. Weigh 1 g of the powdered plant material into a centrifuge tube. b. Add 20 mL of methanol. c. Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge at 4000 rpm for 15 minutes. e. Carefully collect the supernatant. f. Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction. g. Combine the supernatants and evaporate to dryness under reduced pressure or a stream of nitrogen. h. Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol. i. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 275 nm. e. Injection Volume: 20 µL. f. Standard Curve Preparation: Prepare a stock solution of cinnamic acid (e.g., 1 mg/mL in methanol). From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a standard curve. g. Quantification: Inject the standards and the sample extract. Identify the cinnamic acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of cinnamic acid in the sample by using the standard curve.

Workflow for Cinnamic Acid Quantification

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To determine the enzymatic activity of PAL in a plant extract by spectrophotometrically measuring the formation of trans-cinnamic acid.

Materials and Reagents:

-

Plant tissue

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpyrrolidone (B124986) (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 100 mM Tris-HCl buffer (pH 8.8).

-

6 M HCl

-

Spectrophotometer

-

Refrigerated centrifuge

Protocol:

-

Enzyme Extraction: a. Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer. b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. The supernatant is the crude enzyme extract. Determine the protein concentration using the Bradford method.

-

Enzyme Assay: a. Prepare the reaction mixture containing 1.5 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1 mL of 50 mM L-phenylalanine solution. b. Pre-incubate the reaction mixture at 40°C for 5 minutes. c. Start the reaction by adding 0.5 mL of the crude enzyme extract. d. Incubate at 40°C for 60 minutes. e. Stop the reaction by adding 0.1 mL of 6 M HCl. f. Read the absorbance at 290 nm against a blank prepared similarly but with the enzyme extract added after the HCl. g. PAL activity is calculated based on the molar extinction coefficient of trans-cinnamic acid (10,4 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Cinnamate 4-hydroxylase (C4H) Activity Assay

Objective: To measure the activity of C4H in plant microsomes by quantifying the formation of p-coumaric acid from trans-cinnamic acid.

Materials and Reagents:

-

Plant tissue

-

Homogenization Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 14 mM β-mercaptoethanol, 2 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) PVPP.

-

Resuspension Buffer: 50 mM potassium phosphate buffer (pH 7.5) and 10% (v/v) glycerol.

-

Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and 0.2 mM trans-cinnamic acid.

-

Microsomal preparation from plant tissue.

-

HPLC system for quantification of p-coumaric acid.

Protocol:

-

Microsome Isolation: a. Homogenize plant tissue in ice-cold homogenization buffer. b. Filter the homogenate and centrifuge at 10,000 x g for 15 minutes at 4°C. c. Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in resuspension buffer.

-

Enzyme Assay: a. Pre-incubate the microsomal preparation at 30°C for 5 minutes. b. Initiate the reaction by adding NADPH and trans-cinnamic acid. c. Incubate at 30°C for 30 minutes. d. Stop the reaction by adding acid and extract the product with ethyl acetate (B1210297). e. Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis to quantify the amount of p-coumaric acid formed.

4-Coumarate-CoA Ligase (4CL) Activity Assay

Objective: To determine the activity of 4CL by spectrophotometrically monitoring the formation of p-coumaroyl-CoA.

Materials and Reagents:

-

Plant tissue

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

-

Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 0.2 mM p-coumaric acid, and 0.2 mM Coenzyme A.

-

Spectrophotometer

Protocol:

-

Enzyme Extraction: a. Homogenize plant tissue in ice-cold extraction buffer. b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Use the supernatant as the crude enzyme extract after determining the protein concentration.

-

Enzyme Assay: a. In a quartz cuvette, mix the components of the reaction mixture except for the enzyme extract. b. Start the reaction by adding the enzyme extract. c. Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes. d. The rate of formation of p-coumaroyl-CoA is proportional to the change in absorbance over time. The molar extinction coefficient for p-coumaroyl-CoA at 333 nm is approximately 21,000 M⁻¹ cm⁻¹.

Conclusion

Cinnamic acid stands as a cornerstone of plant secondary metabolism, with its presence in a diverse range of natural sources underscoring its biological significance. This technical guide has provided a comprehensive overview of the primary natural reservoirs of cinnamic acid, supported by quantitative data to aid in the selection of promising sources for extraction and research. Furthermore, the elucidation of the phenylpropanoid biosynthesis pathway, coupled with detailed experimental protocols for enzyme activity assays and compound quantification, offers a robust framework for researchers to investigate and manipulate the production of cinnamic acid and its valuable derivatives. The methodologies and data presented herein are intended to empower scientists and drug development professionals in their endeavors to unlock the full therapeutic and commercial potential of this remarkable natural compound.

References

- 1. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. [Analysis of cinnamic acid in storax and its original plant by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Storax balsam - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. primescholars.com [primescholars.com]

- 7. Nutritional Evaluation of Beetroots (Beta vulgaris L.) and Its Potential Application in a Functional Beverage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Assessment of Phenolic Acid Composition and Antioxidant Capacity of Advanced Potato Mutant Lines through UPLC-qTOF-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of Biogenic Element Contents and Phytochemicals of Broccoli (Brassica oleracea var. italica) Cooked Using Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

An In-depth Technical Guide to the Spectroscopic Data of trans-Cinnamic Acid

Introduction

trans-Cinnamic acid is an organic compound with the formula C₆H₅CH=CHCOOH. It is a white crystalline solid that is slightly soluble in water, and freely soluble in many organic solvents. As a key synthetic intermediate and a naturally occurring compound, its structural elucidation is fundamental for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the spectroscopic data of trans-cinnamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Spectroscopic Data

The structural features of trans-cinnamic acid, including its phenyl group, the α,β-unsaturated carboxylic acid moiety, and the trans configuration of the double bond, give rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for trans-Cinnamic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 12.42 | broad singlet | - | -COOH | DMSO-d₆ |

| 7.81 | doublet | 16.0 | H-3 (vinylic) | CDCl₃ |

| 7.67 - 7.69 | multiplet | - | H-2', H-6' (aromatic) | DMSO-d₆ |

| 7.59 | doublet | 16.0 | H-3 (vinylic) | DMSO-d₆ |

| 7.56 | multiplet | - | H-2', H-6' (aromatic) | CDCl₃ |

| 7.41 | multiplet | - | H-3', H-4', H-5' (aromatic) | CDCl₃ |

| 7.30 - 7.43 | multiplet | - | H-3', H-4', H-5' (aromatic) | DMSO-d₆ |

| 6.53 | doublet | 16.0 | H-2 (vinylic) | DMSO-d₆ |

| 6.47 | doublet | 16.0 | H-2 (vinylic) | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for trans-Cinnamic Acid

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 172.3 | C-1 (C=O) | CDCl₃ |

| 167.6 | C-1 (C=O) | DMSO-d₆ |

| 147.1 | C-3 (vinylic) | CDCl₃ |

| 143.9 | C-3 (vinylic) | DMSO-d₆ |

| 134.2 | C-1' (aromatic, ipso) | DMSO-d₆ |

| 134.1 | C-1' (aromatic, ipso) | CDCl₃ |

| 130.8 | C-4' (aromatic) | CDCl₃ |

| 130.2 | C-4' (aromatic) | DMSO-d₆ |

| 129.0 | C-3', C-5' (aromatic) | CDCl₃ |

| 128.9 | C-3', C-5' (aromatic) | DMSO-d₆ |

| 128.4 | C-2', C-6' (aromatic) | CDCl₃ |

| 128.2 | C-2', C-6' (aromatic) | DMSO-d₆ |

| 119.2 | C-2 (vinylic) | DMSO-d₆ |

| 117.3 | C-2 (vinylic) | CDCl₃ |

Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3064 | O-H stretch (carboxylic acid) |

| 2525, 2343 | C-H stretch |

| 1693 | C=O stretch (carbonyl) |

| 1622 | C=C stretch (alkene) |

Table 4: Mass Spectrometry (MS) Data for trans-Cinnamic Acid

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular ion) |

| 147 | [M-H]⁺ |

| 131 | [M-OH]⁺ |

| 103 | [M-COOH]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of trans-cinnamic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of trans-cinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Instrument Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][2][3][4] Before data acquisition, the magnetic field is shimmed to achieve homogeneity, and the solvent signal is used for locking.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like trans-cinnamic acid, the KBr pellet method is common.[5] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed as a Nujol mull.[6]

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the mulling agent is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: For Electron Ionization (EI) mass spectrometry, a small amount of the solid sample is introduced into the instrument via a direct insertion probe. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10-100 μM).[7]

-

Instrument Setup: The mass spectrometer is tuned and calibrated using a known standard. For EI, the ionization energy is typically set to 70 eV. For ESI, the capillary voltage and other source parameters are optimized for the analyte.[7]

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-cinnamic acid.

References

- 1. hmdb.ca [hmdb.ca]

- 2. trans-Cinnamic acid(140-10-3) 1H NMR [m.chemicalbook.com]

- 3. trans-Cinnamic acid(140-10-3) 13C NMR [m.chemicalbook.com]

- 4. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

The Solubility and Stability of 2-Propenoic Acid, 3-Phenyl- in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-propenoic acid, 3-phenyl-, commonly known as cinnamic acid. A thorough understanding of these properties is critical for its application in research, pharmaceuticals, and the development of new chemical entities. This document outlines quantitative solubility data in a range of common laboratory solvents, details experimental protocols for determining solubility and stability, and presents visual workflows for these procedures.

Core Data Presentation: Solubility of trans-Cinnamic Acid

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and reaction kinetics. The following tables summarize the quantitative solubility of trans-cinnamic acid in various common laboratory solvents at different temperatures.

Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents and Water

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Water | 20 | 0.04 |

| Water | 25 | 0.05 |

| Water | 98 | 0.588[1] |

| Methanol | 25 | 32.94 |

| Ethanol | 25 | 25.86 |

| 1-Propanol | 25 | 19.29 |

| 2-Propanol | 25 | 16.79 |

| 2-Butanone | 25 | 22.46 |

| Ethyl Acetate | 25 | 13.05 |

| Acetonitrile | 25 | 6.26 |

| Chloroform | 15 | 5.9[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Up to 29 mg/mL (~196 mM)[2] |

Note: Cinnamic acid is also reported to be freely soluble in benzene, diethyl ether, and acetone, and insoluble in hexane.[1]

Stability Profile of Cinnamic Acid

The stability of cinnamic acid is influenced by several factors, including light, temperature, and pH. Understanding its degradation pathways is crucial for accurate experimental design and formulation development.

Photostability: The primary degradation pathway for trans-cinnamic acid upon exposure to ultraviolet (UV) light is isomerization to the cis-isomer.[3] In concentrated solutions or the solid state, it can also undergo [2+2] cycloaddition to form truxillic and truxinic acids. To minimize photodegradation, it is recommended to store solutions in amber glass vials or containers protected from light.

Thermal Stability: At elevated temperatures, cinnamic acid can undergo decarboxylation.[3] For instance, when distilled at 140°C, it can decompose to form styrene.[4] Therefore, prolonged exposure to high temperatures should be avoided during storage and experimentation.

pH Stability: Cinnamic acid is a weak acid with a pKa of approximately 4.44.[5] Its stability can be pH-dependent. While its solubility in aqueous solutions increases at a pH above its pKa due to the formation of the cinnamate (B1238496) anion, the stability of cinnamic acid and its derivatives can be compromised at higher pH values, which may accelerate oxidative degradation.[3]

Due to the limited availability of quantitative kinetic data for the degradation of cinnamic acid in various organic solvents, it is recommended to experimentally determine its stability under specific laboratory conditions. A detailed protocol for a stability-indicating HPLC method is provided in the following section.

Experimental Protocols

Protocol for Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This protocol outlines the widely used isothermal shake-flask method to determine the equilibrium solubility of cinnamic acid in a given solvent.

1. Materials:

-

trans-Cinnamic acid (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

-

Add an excess amount of solid cinnamic acid to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Quantify the concentration of cinnamic acid in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

7. Quantification using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of cinnamic acid of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinnamic acid (approximately 273 nm in methanol).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated sample to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility of cinnamic acid in the original undiluted sample, accounting for the dilution factor.

References

Characterization of Cis and Trans Isomers of 3-Phenyl-2-propenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-propenoic acid, commonly known as cinnamic acid, is an unsaturated carboxylic acid that plays a significant role in various biological processes and serves as a precursor in the synthesis of numerous pharmaceuticals and fragrances.[1][2][3] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical, chemical, and biological properties.[1][4] The trans isomer is the more stable and naturally abundant form, found in plants like the cinnamon tree.[1][4] This technical guide provides a comprehensive overview of the characterization of cis- and trans-cinnamic acid, detailing their properties, experimental protocols for their analysis, and relevant biochemical pathways.

Data Presentation: Physical and Spectroscopic Properties

The distinct spatial arrangements of the functional groups in cis- and trans-cinnamic acid lead to significant differences in their physical and spectroscopic properties. These differences are crucial for their identification, separation, and application in various scientific fields.

Physical Properties

The physical properties of the two isomers are summarized in Table 1. The trans isomer has a significantly higher melting point and boiling point, and lower solubility in water compared to the cis isomer, which can exist in several polymorphic forms with different melting points.[4]

| Property | trans-Cinnamic Acid | cis-Cinnamic Acid |

| Molecular Weight ( g/mol ) | 148.16[4] | 148.16[4] |

| Appearance | White monoclinic crystals[1][4] | Colorless to white prismatic crystals[4] |

| Melting Point (°C) | 133[2][4] | 42, 58, or 68 (polymorphs)[4] |

| Boiling Point (°C) | 300[2][4] | 265 (decomposes)[4] |

| Solubility in Water (g/L at 25°C) | ~0.5[4] | 8.45[4] |

| Density (g/cm³) | 1.2475[4] | 1.284 (at 4°C for the 42°C melting point polymorph)[4] |

| pKa | 4.44[2] | - |

Spectroscopic Properties

Spectroscopic techniques are invaluable for distinguishing between the cis and trans isomers of cinnamic acid. The key spectroscopic data are presented in Table 2.

| Spectroscopic Technique | trans-Cinnamic Acid | cis-Cinnamic Acid |

| ¹H NMR (ppm) | Vinyl Hα: 6.40 - 6.53 (d, J ≈ 16.0 Hz), Vinyl Hβ: 7.59 - 7.82 (d, J ≈ 16.0 Hz), Aromatic: 7.30 - 7.69 (m), Carboxylic Acid: 10.94 - 12.42 (br s)[5] | Vinyl protons show a smaller coupling constant (J ≈ 10-12 Hz)[6] |

| ¹³C NMR (ppm) | Cα (vinyl): 117.4 - 119.2, Cβ (vinyl): 143.9 - 147.1, Aromatic C-H: 128.2 - 130.77, Aromatic C (ipso): 133.8 - 134.32, Carbonyl (C=O): 167.6 - 172.7[5] | - |

| IR (cm⁻¹) | O-H stretch (broad): ~2500–3300, C=O stretch: ~1680–1700, C=C stretch (alkene): ~1620, Aromatic C-H stretch: ~3030[6] | The IR bands related to the COOH group differ in frequencies and band shape due to differences in hydrogen bonding between polymorphs.[7] |

| UV-Vis λmax (nm) | ~270-273 (in Methanol (B129727) or Ethanol)[8][9] | ~262 (in Methanol or Ethanol)[8] |

Experimental Protocols

Accurate characterization of cis- and trans-cinnamic acid relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Determination of Melting Point

Objective: To determine the temperature at which the solid isomer transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline cinnamic acid isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]

-

Heating: The sample is heated at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Solubility Assessment (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the isomers in a specific solvent.

Methodology:

-

Equilibration: An excess amount of the cinnamic acid isomer is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[4]

-

Filtration: The saturated solution is filtered to remove any undissolved solid.[4]

-

Quantification: The concentration of the dissolved cinnamic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate and quantify the cis and trans isomers in a mixture.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a reversed-phase C18 column is used.[10]

-

Mobile Phase: A common mobile phase is a mixture of acidified water (e.g., with 0.1% acetic or phosphoric acid) and an organic modifier like methanol or acetonitrile.[10] The pH of the mobile phase is crucial and should be controlled.[10]

-

Sample Preparation: Cinnamic acid standards and samples are dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter before injection.[10]

-

Analysis: The sample is injected into the HPLC system, and the isomers are separated based on their differential partitioning between the stationary and mobile phases. The trans isomer is typically more retained and has a longer retention time in reversed-phase chromatography.[10] Detection is commonly performed between 270-325 nm.[10]

Isomer Interconversion

Objective: To convert one isomer to the other.

Methodology for trans to cis conversion:

-

UV Irradiation: A solution of trans-cinnamic acid in a suitable solvent (e.g., methanol or ethanol) is irradiated with UV light (e.g., 254 nm).[11] This process leads to the formation of the cis isomer.[11] The conversion rate can be monitored by techniques like HPLC.

Methodology for cis to trans conversion:

-

Iodine Catalysis: A trace amount of iodine can be used as a catalyst to completely convert the cis isomer to the more stable trans isomer in solution.[12]

Visualizations: Pathways and Workflows

Biosynthesis of Cinnamic Acid

Cinnamic acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites.[2] Its synthesis is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine.[2]

Caption: Biosynthesis of trans-Cinnamic Acid from L-Phenylalanine.

Experimental Workflow for Isomer Analysis

The characterization and quantification of cis and trans isomers of cinnamic acid often follow a systematic experimental workflow, starting from sample preparation to data analysis.

Caption: Workflow for the separation and analysis of cinnamic acid isomers.

Conclusion

The distinct characteristics of cis- and trans-3-phenyl-2-propenoic acid necessitate precise and comprehensive analytical methods for their differentiation and quantification. This guide provides foundational knowledge and detailed protocols essential for researchers and professionals in drug development and related scientific disciplines. The provided data and methodologies serve as a critical resource for the accurate characterization of these important isomeric compounds.

References

- 1. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]

The Dual Reactivity of Cinnamic Acid's α,β-Unsaturated Carboxylic Acid Moiety: A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of the electrophilic and nucleophilic nature of the α,β-unsaturated carboxylic acid in cinnamic acid, detailing its synthetic utility and pharmacological relevance.

Cinnamic acid and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, largely owing to the versatile reactivity of the α,β-unsaturated carboxylic acid functional group. This moiety possesses a unique electronic structure, rendering it susceptible to both electrophilic and nucleophilic attack, thereby providing a rich platform for chemical modifications. This technical guide delves into the core reactivity of cinnamic acid, offering insights into its reaction mechanisms, quantitative data from key transformations, detailed experimental protocols, and its implications in drug development. Cinnamic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making a thorough understanding of their chemical reactivity paramount for the design of novel therapeutics.[1][2][3][4][5]

The Electronic Landscape of the α,β-Unsaturated System

The reactivity of cinnamic acid is dictated by the conjugated system formed by the phenyl ring, the alkene double bond, and the carbonyl group of the carboxylic acid. This conjugation results in a delocalization of π-electrons across the molecule, creating distinct electrophilic and nucleophilic centers. The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate addition or Michael addition). Conversely, the double bond itself is electron-rich compared to a simple alkene and can undergo electrophilic addition. The phenyl group, being in conjugation, influences the reactivity of the entire system and is itself subject to electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[6][7]

Key Reactions and Mechanistic Insights

The dual reactivity of cinnamic acid's α,β-unsaturated system allows for a variety of chemical transformations, which are fundamental to the synthesis of a diverse array of derivatives.

Electrophilic Addition to the Alkene

The carbon-carbon double bond in cinnamic acid can react with electrophiles. A classic example is the halogenation, such as the addition of bromine. This reaction proceeds via an electrophilic addition mechanism.[8][9][10] The reaction is initiated by the attack of the π-electrons of the double bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in the anti-addition of bromine across the double bond.[11][12]

Nucleophilic Conjugate Addition (Michael Addition)

The electron-deficient β-carbon of the α,β-unsaturated carbonyl system is a prime target for nucleophiles in a conjugate addition reaction, also known as the Michael reaction.[13][14][15] This reaction is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-position of cinnamic acid derivatives.

Cycloaddition Reactions

The double bond of cinnamic acid can participate in cycloaddition reactions, providing access to cyclic structures.

-

[2+2] Photodimerization: Upon irradiation with UV light, cinnamic acid can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) derivatives, known as truxillic and truxinic acids.[16][17][18][19] These reactions are often carried out in the solid state to control the stereochemistry of the resulting cyclobutane ring.[16][18]

-

[4+2] Cycloaddition (Diels-Alder Reaction): Cinnamic acid and its derivatives can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[20][21][22][23] The electron-withdrawing nature of the carboxyl group enhances the dienophilic character of the double bond.[24]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality itself can undergo various transformations, such as esterification, amidation, and reduction. Microwave-assisted synthesis can significantly accelerate these reactions, reducing reaction times from hours to minutes.[25] Furthermore, decarboxylative functionalization of cinnamic acids has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds.[26][27][28]

Quantitative Data on Cinnamic Acid Reactions

The efficiency of the various reactions involving cinnamic acid is highly dependent on the reaction conditions, catalysts, and substrates used. The following tables summarize quantitative data from selected key transformations.

| Reaction | Reactants | Catalyst/Reagent | Typical Reaction Conditions | Yields | Reference(s) |

| Perkin Reaction | Aromatic aldehyde, Acetic anhydride (B1165640) | Anhydrous sodium acetate (B1210297) | 160-180°C, 3-4 hours | Moderate | [4][29] |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Pyridine, Piperidine | Reflux, 1.5-3 hours | Good | [4] |

| [2+2] Photodimerization | Cinnamic acid derivatives | 1,8-dihydroxynaphthalene (template) | Solid state, UV irradiation | Up to 99% | [16][17] |

| Diels-Alder Reaction | Cinnamic acid derivatives, Cyclopentadiene | Toluene | 110°C | Varies (analytical determination) | [20] |

| Biocatalytic Reduction | Cinnamic acid | Carboxylic acid reductase (CAR) | In vitro one-pot two-enzyme system | 75% conversion, 62% isolated yield | [30] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for key reactions of cinnamic acid.

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction

Objective: To synthesize trans-cinnamic acid from benzaldehyde (B42025) and acetic anhydride.[29][31][32]

Materials:

-

Benzaldehyde (4 g)

-

Acetic anhydride (6 g)

-

Anhydrous sodium acetate (2 g)

-

Saturated sodium carbonate solution

-

Activated charcoal

-

Hydrochloric acid

-

Round-bottomed flask, air condenser, heating mantle, separatory funnel, Büchner funnel

Procedure:

-

Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottomed flask fitted with an air condenser.

-

Heat the mixture in a heating mantle at 160-180°C for 3 hours.[4][32]

-

While still hot, pour the reaction mixture into a flask containing 50 mL of water.

-

Neutralize the mixture with a saturated sodium carbonate solution to convert cinnamic acid to its sodium salt.

-

Perform steam distillation to remove any unreacted benzaldehyde.[29]

-

Add activated charcoal to the remaining solution and heat to decolorize.

-

Filter the hot solution to remove the charcoal.

-

Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and dry.[29]

Protocol 2: Bromination of trans-Cinnamic Acid

Objective: To synthesize 2,3-dibromo-3-phenylpropanoic acid via electrophilic addition of bromine to trans-cinnamic acid.[8][9][10][33]

Materials:

-

trans-Cinnamic acid (1.0 g, 6.75 mmol)

-

Dichloromethane (CH₂Cl₂) (20 mL)

-

1.0 M solution of Bromine in CH₂Cl₂ (7.0 mL)

-

Two-necked round-bottom flask, addition funnel, reflux condenser, heating mantle, ice bath

Procedure:

-

In a two-necked round-bottom flask, dissolve trans-cinnamic acid in dichloromethane.

-

Attach a reflux condenser and an addition funnel containing the bromine solution.

-

Heat the flask to a gentle reflux.

-

Add the bromine solution dropwise from the addition funnel. The red-brown color of bromine should fade as it reacts.

-

After the addition is complete, continue heating at reflux for an additional 10 minutes.

-

Add a few drops of cyclohexene to quench any unreacted bromine.

-

Cool the reaction flask in an ice bath to induce crystallization of the product.

-

Collect the product by vacuum filtration and wash with cold dichloromethane.

-

Air dry the product and determine its melting point to ascertain the stereochemistry of the addition.[10]

Visualizing Reaction Mechanisms and Workflows

Graphical representations of reaction pathways and experimental setups can significantly aid in understanding complex processes.

Caption: Mechanism of electrophilic addition of bromine to cinnamic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. allen.in [allen.in]

- 7. quora.com [quora.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. web.alfredstate.edu [web.alfredstate.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 15. Michael Addition [organic-chemistry.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]

- 19. Cycloaddition - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 24. Diels-Alder Reaction [organic-chemistry.org]

- 25. benchchem.com [benchchem.com]

- 26. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. benchchem.com [benchchem.com]

- 30. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00867B [pubs.rsc.org]

- 31. fchpt.stuba.sk [fchpt.stuba.sk]

- 32. scribd.com [scribd.com]

- 33. csub.edu [csub.edu]

The Pivotal Role of Cinnamic Acid and Its Derivatives in Plant Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its extensive family of derivatives, synthesized through the phenylpropanoid pathway, are central to the survival, development, and defense of plants. These phenolic compounds are not merely metabolic intermediates but also crucial signaling molecules and structural components that govern a plant's interaction with its environment. This technical guide provides an in-depth exploration of the biosynthesis, biological functions, and mechanisms of action of cinnamic acid and its derivatives. It summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the complex signaling and metabolic pathways in which they are involved. This document serves as a comprehensive resource for researchers aiming to understand and harness the multifaceted roles of these compounds in plant science and their potential applications in drug development and agriculture.

Introduction

Cinnamic acid, an unsaturated carboxylic acid, is the parent compound of a vast array of phenylpropanoids found throughout the plant kingdom.[1] Derived from the deamination of the amino acid L-phenylalanine, it serves as a critical precursor to thousands of secondary metabolites, including flavonoids, isoflavonoids, coumarins, stilbenes, lignans, and the complex polymer lignin.[1][2] These molecules are indispensable for plant life, contributing to structural integrity, protection against biotic and abiotic stresses, and reproductive success.[1][3] This guide will systematically dissect the biological significance of cinnamic acid and its derivatives, offering a technical overview for advanced research and development.

Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of cinnamic acid and its derivatives is orchestrated by the phenylpropanoid pathway, a highly conserved metabolic route in higher plants.[4] This pathway begins with the conversion of L-phenylalanine to trans-cinnamic acid.

Core Biosynthetic Steps

-

Phenylalanine Ammonia-Lyase (PAL): This is the committed and often rate-limiting step of the pathway, where PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4][5][6]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[2][4] This is a key branching point in the pathway.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[4] This activated intermediate is then channeled into various downstream branches of the phenylpropanoid pathway, leading to the synthesis of a diverse array of compounds.

The following diagram illustrates the initial steps of the phenylpropanoid pathway.

Caption: Core reactions of the phenylpropanoid pathway.

Biological Roles and Mechanisms of Action

Cinnamic acid and its derivatives perform a multitude of functions in plants, ranging from structural support to defense and signaling.

Plant Growth and Development

While trans-cinnamic acid is channeled into the biosynthesis of various metabolites, its isomer, cis-cinnamic acid, exhibits distinct biological activity. cis-Cinnamic acid, formed by the photo-isomerization of the trans-isomer, has been identified as a natural plant growth promoter.[7][8] It functions as an auxin efflux inhibitor, leading to localized auxin accumulation that can promote lateral root formation and overall biomass.[9][10][11] This suggests a sophisticated mechanism by which plants can modulate their development in response to light cues.

Defense Against Biotic Stress

The phenylpropanoid pathway is a cornerstone of plant immunity. Upon pathogen attack, plants often exhibit a rapid increase in the production of cinnamic acid derivatives, which contribute to defense in several ways:

-

Antimicrobial Activity: Many hydroxycinnamic acids and their derivatives, such as ferulic acid, caffeic acid, and p-coumaric acid, possess direct antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria.[4][12]

-

Cell Wall Reinforcement: Phenylpropanoid derivatives, particularly lignin, are deposited into the cell wall, creating a physical barrier that is more resistant to enzymatic degradation by invading pathogens.[2][13] This process of lignification is a common defense response.

-

Signaling: Cinnamic acid and its derivatives can act as signaling molecules, inducing the expression of defense-related genes and contributing to systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.[2][14]

Response to Abiotic Stress

Plants accumulate phenylpropanoids in response to a variety of abiotic stressors, including UV radiation, drought, and high salinity.

-

UV Protection: Flavonoids and other cinnamic acid derivatives accumulate in the epidermal layers of leaves and act as a sunscreen, absorbing harmful UV-B radiation and protecting the photosynthetic machinery.[3][15]

-

Antioxidant Activity: Abiotic stress often leads to the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Cinnamic acid and its derivatives are potent antioxidants that can scavenge ROS, thereby mitigating oxidative stress.[14][16]

The following diagram illustrates the central role of cinnamic acid in mediating plant stress responses.

Caption: Cinnamic acid derivatives in plant stress signaling.

Crosstalk with Phytohormone Signaling Pathways

The signaling functions of cinnamic acid derivatives are intricately linked with other phytohormone pathways, creating a complex regulatory network.

-

Auxin: As mentioned, cis-cinnamic acid modulates auxin transport.[9][10]

-

Salicylic Acid (SA) and Jasmonic Acid (JA): The phenylpropanoid pathway is involved in the biosynthesis of SA, a key hormone in defense against biotrophic pathogens.[5][6] There is often an antagonistic relationship between the SA and JA signaling pathways, and cinnamic acid derivatives can influence this crosstalk, allowing the plant to fine-tune its defense response to different types of pathogens.[6][17][18]

Quantitative Data Summary

The concentration of cinnamic acid and its derivatives, as well as the activity of key biosynthetic enzymes, can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following tables provide a summary of representative quantitative data from the literature.

Table 1: Concentration of Cinnamic Acid Derivatives in Various Plant Tissues

| Plant Species | Tissue | Derivative | Concentration (µg/g fresh weight) | Condition | Reference |

| Solanum lycopersicum (Tomato) | Leaves | Chlorogenic acid | 1500 - 2500 | Control | [19] |

| Solanum lycopersicum (Tomato) | Leaves | Chlorogenic acid | 3000 - 5000 | Pathogen infection | [19] |

| Glycine max (Soybean) | Roots | Cinnamic acid | ~5 | Control | [20] |

| Glycine max (Soybean) | Roots | Cinnamic acid | ~15 | Exogenous application | [20] |

| Kaempferia galanga | Rhizome | Ethyl-p-methoxy cinnamate | 0.41 - 2.63 (% v/w) | Genetic variation | [21] |

| Taraxacum formosanum | Whole plant | Caffeic acid | 10870.4 µg/g | Normal | [22] |

| Taraxacum formosanum | Whole plant | p-Coumaric acid | 14.1 µg/g | Normal | [22] |

Table 2: Changes in Phenylpropanoid Pathway Enzyme Activity Under Stress

| Plant Species | Stressor | Enzyme | Change in Activity | Reference |

| Capsicum annuum | Drought | PAL | Increased | [23] |

| Capsicum annuum | Drought | C4H | Increased | [23] |

| Glycine max (Soybean) | UV-B Radiation | PAL | ~2-fold increase | [24] |

| Glycine max (Soybean) | UV-B Radiation | C4H | ~1.5-fold increase | [24] |

| Nicotiana tabacum (Tobacco) | C4H antisense | PAL | Decreased | [25] |

Table 3: Bioactivity of Cinnamic Acid Derivatives

| Derivative | Bioactivity | Organism/Assay | Value (MIC or IC₅₀) | Reference |

| Sinapic acid | Antibacterial | Staphylococcus aureus | 558 µM (MIC) | [26] |

| 4-hydroxycinnamic acid derivative | Antimycobacterial | Mycobacterium marinum | 64 µM (IC₅₀) | [12] |

| Cinnamic acid | Antioxidant | DPPH radical scavenging | Varies by extract | [27] |

| Ferulic acid | Antioxidant | FRAP assay | Varies by extract | [27] |

Experimental Protocols

The study of cinnamic acid and its derivatives involves a range of analytical and biochemical techniques. This section provides detailed methodologies for key experiments.

Extraction and Quantification

A typical workflow for the analysis of cinnamic acid and its derivatives from plant tissue is as follows:

Caption: General workflow for quantification of cinnamic acid derivatives.

Protocol 5.1.1: HPLC-UV Quantification of Cinnamic Acid

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[16]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% acetic acid in water (e.g., 40:60, v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at 270-280 nm for cinnamic acid, or 310-330 nm for hydroxycinnamic acids like p-coumaric and ferulic acid.[16]

-

Quantification: Prepare a calibration curve using a series of standard solutions of known concentrations (e.g., 0.5 to 50 µg/mL). The concentration in the sample is determined from the regression equation of the calibration curve.

Enzyme Activity Assays

Protocol 5.2.1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol (B42355) and polyvinylpolypyrrolidone (PVPP) to remove phenolics.[4]

-

Assay Mixture: In a total volume of 3.0 mL, combine 15 µmol L-phenylalanine, 30 µmol sodium borate (B1201080) buffer (pH 8.8), and the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30-37°C for 1 hour.[7]

-

Measurement: Stop the reaction with 6 M HCl.[4] Measure the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.[4][7]

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[4] One unit of activity is defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute.

Protocol 5.2.2: Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires the preparation of microsomal fractions as C4H is a membrane-bound enzyme.

-

Microsome Preparation: Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction.

-

Assay Mixture: The reaction mixture (total volume of 50 µL) contains microsomal protein, 50 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM DTT, a NADPH regenerating system (10 mM glucose-6-phosphate and 0.5 units of glucose-6-phosphate dehydrogenase), and radiolabeled [¹⁴C]-cinnamic acid.[2]

-

Reaction: Start the reaction by adding 0.5 mM NADPH and incubate at 30°C for 7.5-30 minutes.[2][12] Stop the reaction with 4 N HCl.[2]

-

Analysis: The product, [¹⁴C]-p-coumaric acid, is separated from the substrate by thin-layer chromatography (TLC) or HPLC and quantified by liquid scintillation counting.

Bioactivity Assays

Protocol 5.3.1: DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagent: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 2.4 mg in 100 mL).

-

Procedure: Add a small volume of the plant extract to the DPPH solution. After incubation in the dark for 30 minutes, measure the absorbance at 515 nm.

-

Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The results are often expressed as IC₅₀ (the concentration of the extract required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.[11]

Protocol 5.3.2: Broth Microdilution Assay (Antimicrobial Activity)

-

Procedure: A two-fold serial dilution of the plant extract is prepared in a 96-well microtiter plate with a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[24]

-

Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 1 x 10⁶ CFU/mL).[24]

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[24]

Conclusion

Cinnamic acid and its derivatives are far more than simple secondary metabolites; they are fundamental to the intricate workings of plant life. From providing the structural backbone of terrestrial plants to orchestrating complex defense and signaling networks, their importance cannot be overstated. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the biological roles of these fascinating compounds. A deeper understanding of the phenylpropanoid pathway and its products holds immense potential for the development of novel pharmaceuticals, more resilient crops, and natural alternatives to synthetic pesticides and preservatives. The continued exploration of this diverse class of molecules will undoubtedly yield significant advancements in plant science, medicine, and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic acid, salicylates - mode of action in plant defense mechanism | PPTX [slideshare.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] cis-Cinnamic acid is a natural plant growth-promoting compound | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cis-Cinnamic acid is a natural plant growth-promoting compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Maize hydroxycinnamic acids: unveiling their role in stress resilience and human health [frontiersin.org]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Altering expression of cinnamic acid 4-hydroxylase in transgenic plants provides evidence for a feedback loop at the entry point into the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

Cinnamic Acid: A Versatile Building Block in Organic Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, stands as a cornerstone in the field of organic synthesis. Its unique structural features—a phenyl group, an α,β-unsaturated carboxylic acid moiety, and a reactive double bond—provide a versatile platform for a vast array of chemical transformations. This technical guide offers an in-depth exploration of cinnamic acid as a pivotal building block, detailing key synthetic methodologies, quantitative data, and its significant role in the development of pharmacologically active compounds.

Core Synthetic Transformations of Cinnamic Acid

The reactivity of cinnamic acid's functional groups—the carboxylic acid, the alkene, and the aromatic ring—allows for a multitude of synthetic manipulations. Key reactions include esterification, amidation, and transformations involving the double bond and aromatic ring, making it a precursor to a diverse range of molecules, from flavors and fragrances to complex pharmaceutical agents.[1][2][3]

Synthesis of Cinnamic Acid and its Derivatives

Several classical and modern organic reactions are employed for the synthesis of the cinnamic acid scaffold itself. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Table 1: Comparison of Key Synthetic Routes to Cinnamic Acid Derivatives [1][3][4][5]